Decanoic acid, 2-methyl-, ethyl ester
Description
Contextualization within Organic Chemistry and Ester Research
In the broader context of organic chemistry, Decanoic acid, 2-methyl-, ethyl ester is significant for several reasons. As an ester, it is part of a class of compounds known for their applications as fragrances, flavors, solvents, and precursors in organic synthesis. medchemexpress.com The presence of a methyl branch on the main carbon chain places it within the subcategory of branched-chain esters, which often exhibit unique physical and biological properties compared to their linear counterparts.
The most critical feature of this molecule from a research perspective is its chirality. The carbon atom at the second position (C-2) is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-methyl-, ethyl ester and (R)-2-methyl-, ethyl ester. This chirality is a focal point of modern organic synthesis and materials science, as the different enantiomers of a molecule can have vastly different biological activities and physical properties. musechem.comchiralpedia.com The study of such chiral molecules is fundamental to advancing fields like pharmaceuticals, where the specific three-dimensional structure of a drug can determine its efficacy and safety. musechem.com
Historical Trajectories of Scholarly Investigations on Structurally Related Branched-Chain Esters
The academic investigation of esters is a long-standing area of organic chemistry. Early research focused on the synthesis and basic properties of simple, linear esters. However, as analytical techniques became more sophisticated, the focus expanded to more complex structures, including branched-chain esters.
Historically, research into branched-chain fatty acids and their esters has been linked to the study of natural products. nih.gov Branched-chain fatty acids are found in various natural sources, including bacteria, plants, and animals. The initial scholarly interest in these compounds was driven by a desire to understand their biosynthesis and physiological roles. nih.gov
Contemporary Significance and Emerging Areas of Academic Inquiry
The contemporary significance of this compound and related branched-chain esters lies in their potential applications in a variety of advanced fields. The ongoing development of more efficient and selective methods for synthesizing chiral molecules remains a major area of academic inquiry. chiralpedia.com This includes the use of novel catalysts and enzymatic processes to produce enantiomerically pure branched-chain esters. researchgate.net
In materials science, the incorporation of chiral molecules like branched-chain esters into polymers and other materials is being explored to create advanced materials with unique optical and electronic properties. chiralpedia.com These materials could have applications in areas such as chiral sensors and enantioselective separations.
Furthermore, the study of branched-chain fatty acid metabolism and its role in biological systems continues to be an active area of research. nih.gov Understanding how these molecules are synthesized, metabolized, and utilized by organisms can provide insights into various physiological and pathological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyldecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)13(14)15-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUZGKMSKOEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474113 | |
| Record name | Decanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-41-6 | |
| Record name | Decanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization of Decanoic Acid, 2 Methyl , Ethyl Ester
Established Synthetic Methodologies for Ester Formation
The foundational methods for synthesizing esters like Decanoic acid, 2-methyl-, ethyl ester have been well-established for over a century. These pathways are reliable and widely understood, forming the basis of many industrial and laboratory-scale productions.
The most common traditional method for forming this compound is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid precursor, 2-methyldecanoic acid, with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester product, water, a byproduct, is typically removed using a Dean-Stark apparatus or by using a large excess of the alcohol reactant. organic-chemistry.orgoperachem.com
Commonly used acid catalysts for this process include:
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. operachem.comyoutube.com
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid. organic-chemistry.org
Hydrochloric Acid (HCl): Another strong mineral acid used to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol. youtube.com
The mechanism proceeds via protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Another established method is the Steglich esterification , which can be performed under milder conditions than the Fischer-Speier method. This reaction uses a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.com This approach avoids the need for strong acids and high temperatures but generates a urea (B33335) byproduct that must be removed. jove.com
Table 1: Comparison of Traditional Esterification Catalytic Systems
| Method | Catalyst System | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄, p-TsOH, or other strong acids | Inexpensive reagents, simple procedure. operachem.com | Requires high temperatures and/or excess alcohol; equilibrium-limited. masterorganicchemistry.com |
| Steglich | DCC/DMAP or EDC/DMAP | Mild reaction conditions, high yields. jove.com | Use of stoichiometric coupling agents, formation of urea byproduct. jove.com |
The synthesis of the final ester is dependent on the availability of its precursor, 2-methyldecanoic acid. nist.govnih.gov This branched-chain fatty acid can be synthesized through several classic organic chemistry routes. A primary method involves the α-alkylation of an enolate derived from a decanoic acid ester.
For instance, ethyl decanoate (B1226879) can be treated with a strong base, such as lithium diisopropylamide (LDA), to selectively remove the α-proton, forming an enolate. This nucleophilic enolate can then be reacted with an electrophilic methyl source, like methyl iodide (CH₃I), to introduce the methyl group at the second carbon position. Subsequent hydrolysis of the resulting ethyl 2-methyldecanoate would yield 2-methyldecanoic acid, though for the target compound, this hydrolysis step is unnecessary if the starting material is ethyl decanoate.
Alternatively, the malonic ester synthesis provides a robust route. Diethyl malonate is first deprotonated with a base like sodium ethoxide, and the resulting enolate is alkylated with an octyl halide (e.g., 1-bromooctane). A second deprotonation-alkylation sequence with methyl iodide introduces the methyl group. Finally, saponification of the diester followed by acidification and decarboxylation yields the desired 2-methyldecanoic acid.
Advanced and Sustainable Synthetic Approaches
In response to a growing need for environmentally responsible chemical manufacturing, advanced synthetic methods focusing on sustainability have been developed. These approaches minimize waste, reduce energy consumption, and often employ renewable resources. essentialchemicalindustry.orgacs.org
Biocatalysis, particularly using enzymes like lipases, has emerged as a powerful green alternative for ester synthesis. nih.gov Lipases are enzymes that naturally hydrolyze esters but can be used to catalyze the reverse reaction—esterification—in non-aqueous environments. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are highly effective for this purpose. nih.gov
The key advantages of lipase-catalyzed synthesis of this compound include:
High Selectivity: Enzymes can distinguish between different functional groups, reducing the need for protecting groups and minimizing side reactions. acs.org
Mild Reaction Conditions: These reactions are typically run at or near room temperature and at neutral pH, which saves energy and prevents degradation of sensitive molecules. nih.gov
Environmental Compatibility: The catalysts are biodegradable, and the reactions are often performed in greener solvents or even solvent-free systems. nih.gov
Research has shown that lipases can effectively catalyze the esterification of a wide range of substrates, including branched-chain fatty acids. unam.mx The reaction involves the direct esterification of 2-methyldecanoic acid with ethanol, catalyzed by the immobilized lipase.
Table 2: Research Findings on Lipase-Catalyzed Ester Synthesis
| Lipase Source | Substrates | Key Finding |
| Thermomyces lanuginosus (Lipozyme TLIM) | Various nitroalkenes and Michael donors | Demonstrated unnatural Michael addition activity, showcasing the versatility of lipases beyond esterification. unam.mx |
| Candida antarctica Lipase B (CALB) | Furfurylamine and various acyl donors | Achieved quantitative conversion to amides under mild conditions, highlighting high efficiency and selectivity. nih.gov |
| Generic Lipase | Carboxylic acids and alcohols | Lipase-catalyzed polymerization to form polyesters demonstrates the enzyme's robustness for repeated ester bond formation. nih.govaalto.fi |
The production of this compound can be made more sustainable by applying the principles of Green Chemistry. organic-chemistry.org These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Key green chemistry considerations for this ester's synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Fischer esterification has a high atom economy, with only water as a byproduct. In contrast, methods like Steglich esterification have lower atom economy due to the generation of a urea byproduct from the coupling agent. jove.com
Use of Safer Solvents: Traditional syntheses often use hazardous solvents. jove.com Green approaches prioritize the use of safer alternatives, such as acetonitrile (B52724), or solvent-free systems, which are common in enzymatic reactions. jove.comsophim.com
Catalysis over Stoichiometric Reagents: Catalytic processes, both acid-catalyzed and enzymatic, are superior to using stoichiometric reagents (like those in the Steglich reaction) as they minimize waste. essentialchemicalindustry.orgorganic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods, significantly reduces the energy footprint of the synthesis compared to traditional methods requiring heat. essentialchemicalindustry.org
Preparation of Structural Analogues and Labeled Variants
The synthesis of structural analogues and isotopically labeled versions of this compound is crucial for research purposes, such as in metabolic studies or as internal standards in analytical chemistry.
Structural Analogues: Analogues can be prepared by modifying the synthetic routes described previously.
Varying the Alkyl Chain: Using a different starting acid (e.g., octanoic acid to produce ethyl 2-methyloctanoate) or a different alkylating agent in a malonic ester synthesis can vary the main chain length.
Varying the Ester Group: Replacing ethanol with other alcohols (e.g., methanol (B129727), propanol) in either the Fischer or enzymatic esterification will produce the corresponding methyl or propyl esters.
Varying the Branching: Modifying the alkylation step can introduce different alkyl groups (e.g., ethyl, propyl) at the C-2 position or at other positions along the chain.
Labeled Variants: The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁸O) can be achieved by using labeled starting materials. For example:
Using ¹³C-labeled methyl iodide in the α-alkylation step would label the C-2 methyl group.
Employing ethanol-d₆ (CD₃CD₂OH) or H₂¹⁸O-enriched ethanol in the esterification step would label the ethyl group or the carbonyl oxygen, respectively.
Custom synthesis services often provide access to these specialized labeled compounds for research applications. thegoodscentscompany.com
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of chiral molecules often resides in a single enantiomer. Therefore, methods to selectively synthesize either the (R)- or (S)-enantiomer of this compound are of significant scientific interest. Two primary strategies for achieving this are enzymatic kinetic resolution and the use of chiral auxiliaries.
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution is a powerful biocatalytic method for separating racemic mixtures. jocpr.compubtexto.com This technique exploits the inherent stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer over the other. pubtexto.com For the synthesis of enantiomerically pure ethyl 2-methyldecanoate, one could start with racemic 2-methyldecanoic acid. A lipase can then be used to selectively esterify one of the enantiomers (e.g., the R-enantiomer) with ethanol, leaving the other enantiomer (the S-enantiomer) as an unreacted acid. Alternatively, a racemic mixture of ethyl 2-methyldecanoate can be subjected to lipase-catalyzed hydrolysis, where one enantiomer is selectively converted back to the carboxylic acid. nih.gov
The choice of lipase is critical, as different enzymes exhibit varying degrees of selectivity and reaction rates. mdpi.com A screening of various commercially available lipases, such as those from Pseudomonas fluorescens or Candida antarctica, is typically performed to identify the optimal catalyst for the desired resolution. nih.govmdpi.com The efficiency of the resolution is measured by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. An ideal kinetic resolution achieves 50% conversion with high enantiomeric excess for both components. jocpr.com
Chiral Auxiliary-Mediated Synthesis
An alternative route to a single enantiomer involves the use of a chiral auxiliary. nih.gov This method provides excellent stereocontrol during the formation of new chiral centers. libretexts.org In this approach, an achiral starting material, such as decanoyl chloride, is first attached to a chiral auxiliary, for instance, a chiral oxazolidinone like (S)-4-benzyl-2-oxazolidinone. researchgate.net The presence of the auxiliary directs the subsequent alkylation step—in this case, the addition of a methyl group—to one face of the molecule, thereby creating the C-2 chiral center with a specific configuration. nih.govresearchgate.net
The diastereoselectivity of this reaction is often very high. After the methylation step, the chiral auxiliary is removed through hydrolysis, yielding the enantiomerically enriched 2-methyldecanoic acid. This acid can then be esterified with ethanol to produce the final product, ethyl (R)- or (S)-2-methyldecanoate, depending on the enantiomer of the auxiliary used.
Derivatization for Isotopic Labeling in Metabolic Studies
Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules in biological systems. nih.gov By replacing certain atoms with their heavier, stable isotopes (e.g., ¹³C or ²H), the compound can be tracked and quantified by mass spectrometry as it moves through metabolic pathways. nih.gov
Synthesis of Isotopically Labeled Analogs
The synthesis of labeled this compound can be achieved by incorporating isotopic labels into the synthetic route. For instance, to create a ¹³C-labeled version, the asymmetric alkylation method described previously can be adapted by using ¹³C-labeled methyl iodide (¹³CH₃I) as the alkylating agent. nih.govnih.gov This would place the ¹³C label specifically on the C-2 methyl group.
For deuterium (B1214612) (²H or D) labeling, various methods are available. One approach involves a palladium-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source. nih.gov This can introduce deuterium atoms at specific positions in the molecule, such as the benzylic position if an appropriate precursor is used, or more broadly depending on the reaction conditions. nih.govnih.gov
Derivatization for GC-MS Analysis
For the analysis of fatty acids and their metabolites in biological samples, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique. However, the polarity of carboxylic acids can lead to poor chromatographic performance. researchgate.net Therefore, chemical derivatization is employed to convert them into more volatile and less polar derivatives. researchgate.net
While the target molecule is an ethyl ester, metabolic processes or sample preparation steps like saponification might hydrolyze it to the free acid, 2-methyldecanoic acid. To enhance detection sensitivity for GC-MS analysis, this acid can be derivatized. A highly effective derivatizing agent is pentafluorobenzyl bromide (PFB-Br). rsc.orgnih.gov This reagent reacts with the carboxylate group to form a pentafluorobenzyl (PFB) ester. PFB derivatives are strongly electron-capturing, which makes them ideal for highly sensitive analysis by GC-MS using negative chemical ionization (NCI). nih.gov
Natural Occurrence and Biosynthetic Pathways
Identification in Biological Matrices (Non-Human Systems)
Detailed identification of ethyl 2-methyldecanoate in natural sources is not widely documented in scientific literature. The following subsections reflect the current availability of information regarding its presence in various non-human biological systems.
Presence in Plant Metabolomes and Volatile Emissions
Currently, there are no specific studies available in the reviewed scientific literature that explicitly identify Decanoic acid, 2-methyl-, ethyl ester as a component of plant metabolomes or their volatile emissions. While plants are known to produce a vast array of volatile organic compounds, including various esters that contribute to their aroma and defense mechanisms, the presence of this specific branched-chain ester has not been reported. nih.govebi.ac.uk
Detection in Fungal and Microbial Cultures
The identification of this compound in fungal or microbial cultures is not specifically described in the available literature. Microorganisms, particularly yeasts and bacteria, are well-known producers of esters during fermentation and other metabolic processes. nih.govresearchgate.net These esters contribute significantly to the flavor and aroma profiles of fermented foods and beverages. However, reports specifically documenting the production of ethyl 2-methyldecanoate by these organisms could not be found.
Occurrence in Insect Secretions and Exudates
There is no available scientific literature that reports the occurrence of this compound in the secretions or exudates of insects. Insects utilize a wide variety of chemical signals, including esters, for communication, defense, and aggregation, but this specific compound has not been identified among them.
Elucidation of Enzymatic and Metabolic Pathways
While direct observational data for ethyl 2-methyldecanoate is scarce, its formation in biological systems can be understood by examining the well-established biosynthetic pathways for its constituent parts: the 2-methyldecanoic acid moiety and the ethyl group.
Biosynthesis from Branched-Chain Amino Acid Precursors
The carbon skeleton of branched-chain fatty acids, such as 2-methyldecanoic acid, originates from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govunl.edu The biosynthesis is a multi-step enzymatic process.
The general pathway begins with the deamination or transamination of a BCAA to its corresponding α-keto acid. researchgate.net This α-keto acid then undergoes oxidative decarboxylation to form a branched-chain acyl-CoA molecule, which is one carbon shorter than the original amino acid. This initial acyl-CoA (e.g., isobutyryl-CoA from valine or 2-methylbutyryl-CoA from isoleucine) serves as a primer for the fatty acid synthase (FAS) system. The FAS complex extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, ultimately leading to the formation of a long-chain branched acyl-CoA, such as 2-methyldecanoyl-CoA. nih.govunl.edu
Table 1: Key Enzymes in the Formation of Branched-Chain Acyl-CoA Precursors
| Enzyme Class | Function | Precursor Amino Acid (Example) | Resulting Acyl-CoA (Example) |
|---|---|---|---|
| Branched-chain aminotransferase | Removes the amino group from the BCAA | Isoleucine | α-keto-β-methylvalerate |
| Branched-chain α-keto acid dehydrogenase complex | Oxidatively decarboxylates the α-keto acid | α-keto-β-methylvalerate | 2-methylbutyryl-CoA |
This table presents a generalized pathway. Specific enzymes may vary between organisms.
Role of Alcohol Acyltransferases and Esterases in Biological Systems
The final step in the formation of this compound is the esterification of the 2-methyldecanoyl-CoA precursor with an alcohol. This reaction is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov
AATs are responsible for producing a wide variety of esters in many organisms, including fruits, flowers, and microbes like yeast. nih.govnih.gov These enzymes typically utilize an acyl-CoA molecule and an alcohol as substrates. In the context of ethyl 2-methyldecanoate biosynthesis, an AAT would catalyze the transfer of the 2-methyldecanoyl group from its CoA thioester to ethanol (B145695), forming the final ester product and releasing coenzyme A. nih.gov
AATs often exhibit broad substrate specificity, meaning they can act on a wide range of both acyl-CoAs and alcohols. nih.gov Therefore, in any biological system where both 2-methyldecanoyl-CoA and ethanol are present, it is biochemically plausible for an endogenous AAT to synthesize ethyl 2-methyldecanoate, even if the compound has not been specifically detected or reported. nih.govnih.gov Conversely, esterases are enzymes that catalyze the reverse reaction—the hydrolysis of esters into a carboxylic acid and an alcohol. researchgate.net The balance between AAT and esterase activity can regulate the net accumulation of a given ester within a biological system. researchgate.net
Environmental and Biological Factors Influencing Natural Production
The theoretical natural production of this compound would be influenced by a variety of environmental and biological factors affecting the host organism (e.g., a yeast or bacterium).
Substrate Availability : The production rate is directly dependent on the intracellular pools of the precursors. This includes the availability of the primer (derived from isoleucine), the extender units (malonyl-CoA from carbohydrate metabolism), and the alcohol (ethanol), which is a common product of fermentation under anaerobic or low-oxygen conditions. researchgate.net
Enzyme Expression and Activity : The expression levels and catalytic activity of key enzymes, including the fatty acid synthase complex and the specific alcohol acyltransferase or wax ester synthase, are critical. These can be regulated at the genetic level in response to cellular needs or environmental cues.
Environmental Conditions :
Temperature : Temperature affects the growth rate of microorganisms and the activity of all enzymes involved in the pathway. Fermentation temperature is a known factor that influences the profile of esters produced by yeast in winemaking. vigon.com
Nutrient Levels : The availability of carbon (sugars), nitrogen (for amino acids and enzymes), and other essential nutrients in the growth medium directly impacts the organism's primary metabolism and, consequently, the production of secondary metabolites like fatty acid esters.
pH : The pH of the environment can influence enzyme stability and activity as well as nutrient uptake by the cell.
Table of Compounds
Role in Chemical Communication and Interspecies Interactions
Chemical cues are fundamental to the communication and interaction between different species. These cues, which can be in the form of pheromones or kairomones, often consist of volatile organic compounds, including various esters.
Currently, there is no specific scientific literature that identifies decanoic acid, 2-methyl-, ethyl ester as a pheromonal component in arthropods. Research into insect pheromones has identified numerous ester compounds, but studies have not singled out this specific molecule.
For context, a structurally related but different compound, ethyl (E,Z)-2,4-decadienoate, is a known pheromone that elicits an electrophysiological response in the male codling moth (Cydia pomonella). medchemexpress.com It can be isolated from host plants and plays a role in the moth's chemical communication. medchemexpress.com Another related compound, ethyl decanoate (B1226879), is mentioned in a patent as a potential component in an admixture for attracting lepidopterous species, although its specific pheromonal activity is not detailed. google.com
There is no direct evidence in the reviewed scientific literature to suggest that this compound exhibits kairomonal activity or is involved in the host-seeking behavior of any organism.
Kairomones are chemical signals that are emitted by one species and benefit a receiving species, often a predator or parasite, in locating its host. For example, ethyl (2E,4Z)-2,4-decadienoate, a key volatile from pears, acts as a potent kairomone for the codling moth, attracting both males and females. medchemexpress.com However, similar detailed studies on the kairomonal effects of this compound are not currently available.
Phytochemical Ecology and Plant Defense Mechanisms
Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the environment, including attracting pollinators, deterring herbivores, and responding to various stresses.
While many esters are known components of fruit and flower scents, specific documentation of this compound as a naturally occurring plant volatile is not prominent in the available literature. The related compound, ethyl decanoate, is a natural component of many fruits and their products, including apricots, apples, and bananas, contributing to their characteristic aromas. fragranceconservatory.com It is also found in the volatile profiles of cantaloupe melons and pineapples. usda.gov Research has extensively cataloged fruit volatiles, with various ethyl and methyl esters being identified in numerous species, but the 2-methyl- derivative of ethyl decanoate is not commonly reported. researchgate.netnih.gov
Table 1: Examples of Fruits Containing the Related Compound Ethyl Decanoate
| Fruit | Reference |
|---|---|
| Apricot | fragranceconservatory.com |
| Apple Juice | fragranceconservatory.com |
| Banana | fragranceconservatory.com |
| Cantaloupe | fragranceconservatory.comusda.gov |
This table lists fruits where the related compound ethyl decanoate has been identified, not this compound.
There is no specific research available that details the role of this compound in plant responses to biotic (e.g., pathogens, herbivores) or abiotic (e.g., drought, salinity) stressors.
Plant defense signaling is complex, often involving hormones like jasmonic acid and ethylene, which can regulate the expression of defense-related genes. nih.gov While plants do produce a variety of metabolites in response to stress, the involvement of this compound in these defensive cascades has not been documented.
Microbial Ecology and Biotic Interactions
The roles of fatty acids and their esters in microbial ecology can range from antimicrobial activities to signaling molecules. However, specific studies on the interaction of this compound with microbial communities are not found in the reviewed scientific literature. Related straight-chain fatty acids and their esters are known to be produced by microorganisms and can influence microbial growth and interactions. thegoodscentscompany.com For instance, certain fatty acid esters can be involved in the detoxification processes in yeast.
Influence on Microbial Growth and Biofilm Formation
The surfaces of many organisms, including arthropods, are coated with a thin lipid film that is believed to offer protection against desiccation and microbial attack. nih.gov Fatty acid esters are common constituents of these protective layers. acs.org The potential for this compound to contribute to such antimicrobial defense is supported by patent literature, which identifies it as a component in compositions designed to have antibacterial and antifungal effects. google.comgoogle.com This suggests a recognized utility in limiting microbial proliferation.
The general class of fatty acids and their simple esters are well-documented for their antimicrobial properties, which can disrupt microbial cell membranes and interfere with essential life processes such as energy production and morphogenesis. acs.org The inclusion of a methyl group, as seen in the subject compound, can influence the molecule's lipophilicity, which may in turn affect its ability to penetrate microbial cell walls and exert its effects.
The following table summarizes the documented antimicrobial applications for this compound as cited in patent literature.
| Compound Name | Stated Effect | Patent Reference |
| This compound | Anti-bacterial effect | CN116018124A google.com |
| This compound | Anti-fungal effect | CN116018124A google.com |
| This compound | Antimicrobial properties | CN101617036A google.com |
This data is derived from patent filings and indicates recognized applications rather than primary research on inhibitory concentrations or specific mechanisms of action.
Participation as a Substrate or Metabolite in Microbial Metabolic Pathways
Microorganisms possess a wide array of enzymes, such as lipases and esterases, capable of synthesizing or hydrolyzing ester bonds. These enzymes are central to the metabolism of lipids. Evidence shows that this compound can serve as a substrate for microbial enzymes. Specifically, lipase (B570770) isozymes from the fungus Geotrichum candidum have been shown to act on ethyl 2-methyldecanoate, demonstrating a remarkable ability to differentiate between its enantiomers. researchgate.net This indicates that microbes can metabolize or biotransform this specific ester.
Furthermore, the synthesis of simple fatty acid ethyl esters by microbes is a known process. For instance, the yeast Issatchenkia terricola can produce ethyl decanoate through the esterification of decanoic acid with ethanol (B145695) that the yeast produces via fermentation. While this does not involve the 2-methyl isomer, it exemplifies a common microbial metabolic pathway for creating fatty acid esters. google.com The enzymes responsible for such syntheses are often carboxylesterases, which can conjugate various alcohols with endogenous fatty acids. nih.gov It is plausible that similar pathways could produce or modify branched-chain esters like this compound.
The table below details specific instances of microbial interaction with this compound and a closely related compound.
| Microorganism | Enzyme | Substrate/Product | Interaction Type | Finding |
| Geotrichum candidum | Lipase | This compound | Substrate | The enzyme can differentiate between the enantiomers of the substrate. researchgate.net |
| Issatchenkia terricola | Esterifying enzymes | Decanoic Acid, Ethanol | Substrates | The organism produces ethyl decanoate by esterifying decanoic acid with ethanol from its own fermentation process. google.com |
Advanced Analytical Methodologies for Decanoic Acid, 2 Methyl , Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of Decanoic acid, 2-methyl-, ethyl ester, providing the necessary separation from interfering compounds in complex mixtures. Gas and liquid chromatography are the two primary modalities employed, each with specific advantages for analyzing the target ester or its related precursors.
In a typical GC-MS analysis, the sample is injected into the instrument where it is vaporized. The volatile components are then separated as they travel through a capillary column containing a stationary phase. For fatty acid esters, columns like the DB-5MS are commonly used. nih.gov The separation is based on the differential partitioning of compounds between the mobile phase (an inert carrier gas like helium or nitrogen) and the stationary phase. nih.govnist.gov As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both structural information for identification and quantitative data. nih.gov The use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can further enhance sensitivity and selectivity for targeted analysis in highly complex matrices. chromatographyonline.com
Table 1: Example GC-MS Parameters for Analysis of Related Fatty Acid Esters
| Parameter | Condition | Source(s) |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | nih.govnih.gov |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar | nih.gov |
| Carrier Gas | Helium or Nitrogen | nih.govnist.gov |
| Oven Program | Initial temp 50°C, ramped to 250°C | nih.gov |
| Injection Mode | Splitless | mdpi.com |
| Ionization | Electron Impact (EI) | nih.gov |
| Detection | Mass Spectrometer (Full Scan or SIM/MRM mode) | nih.govchromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly valuable for the analysis of non-volatile precursors, such as 2-methyldecanoic acid, and for separating thermally labile or high molecular weight compounds. researchgate.net While direct analysis of ethyl 2-methyldecanoate is less common by HPLC than GC, HPLC is essential for analyzing its carboxylic acid precursor and other related fatty acids. cerealsgrains.orgnih.gov The analysis of fatty acids by HPLC often requires derivatization to attach a chromophore to the molecule, enhancing detection by UV-Vis or fluorescence detectors. cerealsgrains.orggerli.com
The separation in HPLC is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. researchgate.net For fatty acid analysis, reversed-phase columns, such as C18, are frequently used. gerli.com The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water. gerli.comscielo.br By changing the composition of the mobile phase during the analysis (gradient elution), a wide range of compounds with different polarities can be separated effectively. scielo.br HPLC methods have been developed that show good linearity, repeatability, and sensitivity, making them comparable to GC methods for certain applications and superior for separating specific isomers. scielo.brresearchgate.net
Table 2: Typical HPLC Conditions for Fatty Acid Derivative Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm) | gerli.com |
| Mobile Phase | Gradient of Acetonitrile and Water | gerli.comscielo.br |
| Derivatization Agent | p-bromophenacyl bromide (for UV detection) | gerli.com |
| Detector | UV-Vis at 205 nm or 242 nm | gerli.comscielo.br |
| Flow Rate | 1.0 mL/min | scielo.br |
| Temperature | 40 °C | scielo.brresearchgate.net |
Sample Preparation and Enrichment Strategies for Complex Biological Matrices
The analysis of trace compounds like this compound from complex biological or food matrices is often hindered by the low concentration of the analyte and the presence of interfering substances. nih.gov Therefore, robust sample preparation and enrichment techniques are critical to isolate the target compound and increase its concentration to a level detectable by analytical instrumentation. nih.govnih.gov
Headspace Solid-Phase Microextraction (HS-SPME) is a simple, rapid, and solvent-free sample preparation technique widely used for the extraction of volatile organic compounds (VOCs) from various matrices. nih.govnih.gov It combines sampling, extraction, and concentration in a single step, making it highly efficient for profiling volatile esters like ethyl 2-methyldecanoate. nih.govfrontiersin.org The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. nih.gov
The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. mdpi.comnih.gov Fibers with a combination of materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often used to capture a broad range of volatile compounds. nih.govnih.govfrontiersin.org After extraction, the fiber is transferred to the injection port of a GC-MS system, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com This technique is particularly useful for analyzing the volatile profile of foods and beverages, such as tea and alcoholic spirits, where ethyl 2-methyldecanoate may be a key aroma component. frontiersin.orgresearchgate.net
Table 3: Optimized HS-SPME Parameters for Volatile Ester Analysis in Beverages
| Parameter | Condition | Source(s) |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | nih.govfrontiersin.orgembrapa.br |
| Sample Volume | 5-10 mL | frontiersin.orgresearchgate.net |
| Equilibration/Incubation Time | 10-30 min | nih.govnih.gov |
| Equilibration/Incubation Temp | 45-80 °C | nih.govfrontiersin.orgembrapa.br |
| Extraction Time | 30-40 min | nih.govfrontiersin.org |
| Desorption Temperature | 250 °C | embrapa.br |
For trace analysis or when the analyte is not sufficiently volatile for HS-SPME, classical solvent extraction followed by a derivatization step is often employed. nih.govresearchgate.net Solvent extraction uses an organic solvent, such as diethyl ether or ethyl acetate, to partition the analytes from the sample matrix. nih.govresearchgate.netnih.gov However, the analysis of the precursor, 2-methyldecanoic acid, and other fatty acids by GC-MS is challenging due to their low volatility and poor chromatographic behavior. nih.govnih.gov
To overcome this, derivatization is a crucial step that chemically modifies the analyte to make it more suitable for analysis. nih.gov For carboxylic acids, esterification is a common derivatization strategy. nih.gov This typically involves converting the carboxylic acid to its corresponding methyl ester (FAME) or ethyl ester by reacting it with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. mdpi.com Other derivatization agents, such as 9-xanthydrol or pentafluorobenzyl bromide (PFBBr), can be used to create derivatives with enhanced sensitivity for detection by GC-MS or GC-ECD. nih.govresearchgate.netresearchgate.netscispace.com This approach allows for the highly sensitive and selective determination of trace levels of the target compounds in complex matrices. nih.govnih.gov
Integration of Multidimensional Analytical Platforms
For exceptionally complex samples where standard one-dimensional chromatography cannot provide adequate separation, multidimensional analytical platforms are employed. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly enhanced separation power, increased peak capacity, and improved sensitivity compared to conventional GC. researchgate.net This is particularly beneficial for the analysis of trace volatile compounds in food and beverage samples, where hundreds or thousands of chemicals may be present. researchgate.netnih.gov
In a GC×GC system, analytes are subjected to two independent separation stages using two different columns connected by a modulator. The first dimension column typically provides a separation based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. researchgate.net This results in a structured two-dimensional chromatogram, or "contour plot," where compounds of the same chemical class often appear in the same region, aiding in identification. researchgate.net The enhanced resolution and sensitivity of GC×GC make it an invaluable tool for detecting and quantifying low-abundance compounds like this compound that might otherwise be obscured by co-eluting matrix components in a one-dimensional analysis. embrapa.brresearchgate.net The coupling of HS-SPME with GC×GC-MS creates a highly robust platform for the comprehensive characterization of volatile profiles in complex matrices. nih.gov
Structure Activity Relationship Sar Studies on Decanoic Acid, 2 Methyl , Ethyl Ester Analogues
Impact of Stereochemistry on Biological Recognition and Activity
The presence of a chiral center at the second carbon (C-2) of Decanoic acid, 2-methyl-, ethyl ester means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methyldecanoate and (S)-2-methyldecanoate. This stereoisomerism is a critical determinant of biological activity, as biological systems, particularly enzymes and receptors, are themselves chiral.
The specific three-dimensional arrangement of atoms in each enantiomer dictates how it fits into the binding site of a protein. Research on other chiral fatty acid derivatives has consistently shown that stereochemistry can profoundly influence their biological effects. nih.gov For instance, in the context of branched fatty acid esters of hydroxy fatty acids (FAHFAs), different stereoisomers exhibit distinct biological activities. nih.govnih.gov Studies have shown that while one stereoisomer, S-9-PAHSA, potentiated glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake, its R-enantiomer did not, even though both showed anti-inflammatory effects. nih.govnih.gov This highlights that biological recognition is highly specific. The differential activity between enantiomers underscores the importance of a precise molecular arrangement for effective ligand-receptor interaction. nih.gov
Table 1: Hypothetical Biological Activity of Stereoisomers This table illustrates the principle of stereospecificity based on findings from related compounds.
| Stereoisomer | Receptor Binding Affinity | Enzymatic Conversion Rate | Resulting Biological Effect |
| (S)-ethyl 2-methyldecanoate | High | Fast | Active |
| (R)-ethyl 2-methyldecanoate | Low / None | Slow / None | Inactive or Different Activity |
Effects of Alkyl Chain Length and Branching on Functional Outcomes
The length and branching of the fatty acid's alkyl chain are pivotal in defining its physicochemical properties and, consequently, its biological function. These structural features modulate properties like hydrophobicity, which governs membrane permeability and interaction with protein binding pockets.
The length of the main carbon chain influences how the molecule partitions into lipid membranes and interacts with hydrophobic pockets of target proteins. Studies on other fatty acid esters have demonstrated that an optimal alkyl chain length often exists for a specific biological activity, such as antibacterial or antioxidant effects. researchgate.net An excessively long or short chain can diminish efficacy by either preventing proper insertion into a bacterial membrane or reducing its ability to interact effectively with a receptor site. researchgate.netresearchgate.net For example, in one study on erythorbyl fatty acid esters, the highest antibacterial activity was observed with a medium-chain fatty acid, while antioxidant activity was optimal with a longer C16 chain. researchgate.net
The position of the methyl branch is also critical. In this compound, the branch is near the carboxyl ester head. Research on FAHFAs suggests that branching closer to the carboxylate group tends to favor activities like potentiating GSIS, whereas branching further down the chain is more associated with anti-inflammatory effects. nih.govnih.gov This positional difference alters the molecule's shape, affecting its presentation to biological targets. The methyl group at the α-carbon (C-2) can introduce steric hindrance, influencing how the carboxyl group interacts with enzymes or receptors compared to its linear counterpart, ethyl decanoate (B1226879). nist.govnist.gov
Table 2: Impact of Chain Structure on Functional Properties This table summarizes general principles observed in fatty acid ester analogues.
| Structural Modification | Effect on Hydrophobicity | Potential Functional Outcome |
| Increase Alkyl Chain Length | Increases | Altered membrane interaction; may increase or decrease binding affinity depending on target. |
| Decrease Alkyl Chain Length | Decreases | Altered membrane interaction; may increase or decrease binding affinity depending on target. |
| Branching near Ester Group | Localized steric hindrance | May influence receptor specificity and enzymatic processing rates. |
| Branching far from Ester Group | Alters overall molecule shape | May affect interactions with different biological targets compared to alpha-branching. |
Influence of Ester Moiety Modifications on Biological Interactions
The ester group itself is a key functional feature that can be modified to fine-tune the molecule's properties. Changes to the alcohol component or the inherent reactivity of the ester linkage can have profound effects on ligand-receptor dynamics and metabolic stability.
Modifying the ethyl group of this compound to other alkyl groups (e.g., methyl, propyl, butyl) alters the size, polarity, and steric profile of the ester head. Such changes can directly impact how the molecule interacts with a receptor's binding site. A larger alkyl group might provide more extensive hydrophobic interactions, potentially increasing binding affinity, but if the binding pocket is constrained, a larger group could also introduce steric clash, preventing optimal binding.
Furthermore, the nature of the ester can influence the molecule's bioavailability. For instance, while some studies on fatty acids like EPA and DHA show lower absorption for ethyl esters compared to free fatty acids, this is not a universal rule. nih.gov A study on tetradecylthioacetic acid (TTA) found no significant difference in the absorption and distribution between its free acid and ethyl ester forms (EtTTA), suggesting that the properties of the fatty acid chain itself play a major role. nih.gov Altering the alcohol moiety can also affect the rate of hydrolysis by esterase enzymes in the body, thereby controlling the release of the active carboxylic acid and influencing the duration of the biological effect.
Fatty acid esters are subject to enzymatic synthesis and hydrolysis, primarily by lipases and esterases. mdpi.com The structure of the ester significantly affects its reactivity in these transformations. The synthesis of branched-chain fatty acids often involves enzymes like fatty acid synthase (FASN), which can exhibit promiscuity by incorporating branched-CoA esters. nih.govnih.gov
The rate of enzymatic hydrolysis of this compound would likely differ from that of the unbranched ethyl decanoate. The methyl group at the C-2 position creates steric hindrance around the carbonyl carbon of the ester, which is the site of nucleophilic attack by the enzyme. This steric bulk can make it more difficult for the enzyme to access the reaction site, potentially leading to a slower rate of hydrolysis compared to a linear ester. This principle is fundamental in understanding the metabolic stability of the compound. Conversely, for enzymatic synthesis via esterification, the same steric factors could influence the efficiency of the reaction, with some lipases showing higher or lower selectivity for branched substrates depending on the shape of their active site. researchgate.net
Environmental Fate and Bioremediation of Decanoic Acid, 2 Methyl , Ethyl Ester
Biodegradation Pathways in Environmental Compartments
Biodegradation, driven by microbial activity, is a primary pathway for the breakdown of organic compounds in the environment. The structure of Decanoic acid, 2-methyl-, ethyl ester, particularly its branched nature, influences its susceptibility to microbial attack.
The biodegradation of fatty acid esters in soil and aquatic environments is a well-documented process, primarily carried out by a diverse range of microorganisms, including bacteria, yeasts, and molds. These microorganisms produce extracellular enzymes that initiate the degradation process. While specific studies on this compound are limited, general principles of ester and branched-chain fatty acid degradation can be applied.
The initial step in the microbial degradation of this ester is the cleavage of the ester bond, a reaction catalyzed by lipase (B570770) or esterase enzymes. This hydrolysis yields ethanol (B145695) and 2-methyldecanoic acid. The presence of a methyl branch on the α-carbon (the carbon adjacent to the carboxyl group) can influence the rate of degradation. Studies on other branched-chain compounds have shown that branching can sometimes hinder microbial degradation compared to their linear counterparts nih.gov. However, many soil and aquatic microorganisms possess the enzymatic machinery to metabolize branched-chain fatty acids google.com.
Following hydrolysis, the resulting 2-methyldecanoic acid is further metabolized. The degradation of branched-chain fatty acids typically proceeds through pathways such as β-oxidation, similar to straight-chain fatty acids, although the methyl group may require additional enzymatic steps for its removal or rearrangement. The ultimate fate of the carbon skeleton is its conversion to carbon dioxide and water under aerobic conditions, or to methane and carbon dioxide under anaerobic conditions. The rate and extent of this degradation are influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the microbial community mdpi.comd-nb.info.
Table 1: Factors Influencing Microbial Degradation of Fatty Acid Esters in the Environment
| Factor | Influence on Degradation Rate |
| Temperature | Generally increases with temperature up to an optimum for microbial activity. |
| pH | Optimal degradation typically occurs near neutral pH. |
| Oxygen Availability | Aerobic degradation is generally faster and more complete than anaerobic degradation. |
| Microbial Community | The presence of diverse microbial populations with appropriate enzymatic capabilities is essential. |
| Nutrient Availability | Adequate levels of nutrients like nitrogen and phosphorus support microbial growth and activity. |
| Compound Structure | Branching and chain length can affect the rate of degradation. |
Enzymatic hydrolysis is the critical first step in the biodegradation of this compound. This reaction is catalyzed by lipases and esterases, which are ubiquitous in natural environments, being produced by a wide array of microorganisms nih.gov. These enzymes break the ester linkage, releasing the corresponding alcohol and carboxylic acid.
Research on the enzymatic hydrolysis of 2-methyldecanoate esters has demonstrated that various lipases can catalyze this reaction, although the efficiency can be influenced by the enzyme's origin and the specific structure of the substrate. For instance, studies have shown that lipases from different microbial sources exhibit varying degrees of activity and enantioselectivity towards 2-methyldecanoate esters nih.govepa.gov. This suggests that in a natural environment with a diverse microbial population, a range of enzymes would be available to initiate the breakdown of this compound.
The rate of enzymatic hydrolysis in soil and water is dependent on factors such as enzyme concentration, temperature, and pH. The presence of organic matter in soil can also influence enzyme activity through adsorption and other interactions.
Ecological Distribution and Bioconcentration Potential in Non-Target Organisms
The ecological distribution of a chemical describes where it is likely to be found in the environment. Due to its ester structure, this compound is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. Its distribution will also be influenced by its volatility, which affects its potential for atmospheric transport.
Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment (typically water) to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a measure of this potential. For organic compounds, the BCF is often correlated with the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity or lipophilicity.
Emerging Research Avenues and Future Directions
Application of Chemoinformatic and Computational Approaches
Chemoinformatic and computational methods are becoming indispensable for accelerating research into fatty acid esters like Decanoic acid, 2-methyl-, ethyl ester. These in silico approaches allow for the rapid prediction of properties and interactions, guiding and refining experimental work.
Molecular modeling provides a window into the interactions between this compound and biological macromolecules at an atomic level. Techniques such as molecular docking and molecular dynamics simulations can predict how the ester might bind to specific protein targets, such as insect olfactory receptors or enzymes within a microbial pathogen. For instance, modeling studies on other fatty acid esters have been used to understand their distribution in complex biological systems and their effects on the solubility of other compounds. rsc.orgnih.gov While specific models for this compound are still an emerging area, the established methodologies used for similar lipids are directly applicable. nih.gov These computational studies can help identify potential biological activities and mechanisms of action before undertaking extensive laboratory experiments.
Table 1: Potential Applications of Molecular Modeling for this compound
| Modeling Technique | Potential Application | Research Objective |
|---|---|---|
| Molecular Docking | Predicting binding affinity to insect olfactory receptors. | To identify potential as a pheromone or repellent for pest control. |
| Molecular Dynamics | Simulating interaction with microbial cell membranes. | To understand potential antimicrobial mechanisms. |
| Homology Modeling | Creating 3D models of target enzymes (e.g., esterases). | To predict metabolic pathways and rates of degradation in various organisms. |
| Free Energy Perturbation | Calculating the binding free energies to various proteins. | To quantitatively rank potential biological targets and guide lead optimization. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For this compound, QSAR models can be developed to predict its bioactivity in non-human systems, such as its potential as an insecticide, fungicide, or plant growth regulator. By analyzing a dataset of structurally similar esters with known activities, a predictive model can be built. researchgate.net This approach facilitates the screening of virtual libraries of related compounds to identify molecules with potentially enhanced or more specific activities, thereby streamlining the discovery process for new agrochemicals or other bioactive agents. nih.govresearchgate.net The development of robust QSAR models is a key step in prioritizing compounds for experimental testing and risk assessment. nih.gov
Table 2: Steps in Developing a QSAR Model for Non-Human Bioactivity
| Step | Description | Example for this compound |
|---|---|---|
| 1. Data Collection | Compile a dataset of structurally related compounds with measured bioactivity data (e.g., insecticidal LC50). | Gather data on various branched and straight-chain fatty acid esters. |
| 2. Molecular Descriptor Calculation | Compute numerical descriptors representing the physicochemical properties and structural features of each molecule. | Calculate descriptors like molecular weight, logP, and topological indices. |
| 3. Model Development | Use statistical methods (e.g., machine learning, multiple linear regression) to build a mathematical model linking descriptors to bioactivity. nih.gov | Develop an equation that predicts insecticidal activity based on key molecular descriptors. |
| 4. Model Validation | Assess the model's predictive power and robustness using internal and external validation techniques. researchgate.net | Test the model's ability to accurately predict the activity of compounds not used in its development. |
| 5. Prediction | Use the validated model to predict the bioactivity of new or untested compounds. | Predict the potential insecticidal activity of novel derivatives of this compound. |
Biotechnological Advances in Biosynthesis and Application
Recent breakthroughs in biotechnology offer promising avenues for the sustainable production and novel application of this compound. These approaches focus on harnessing microbial systems and developing advanced formulation technologies.
Metabolic engineering of microorganisms presents a sustainable alternative to traditional chemical synthesis for producing fatty acid esters. nih.govfrontiersin.org Researchers have successfully engineered hosts like Saccharomyces cerevisiae and Escherichia coli to produce fatty acid ethyl esters (FAEEs) and fatty acid short-branched chain alkyl esters (FASBEs). frontiersin.orgnih.gov The core of this strategy involves expressing heterologous wax ester synthase enzymes, which catalyze the esterification of an alcohol with a fatty acyl-CoA. nih.gov To specifically produce this compound, this approach would be combined with engineering the host's metabolism to enhance the supply of the specific precursors: ethanol (B145695) and 2-methyldecanoyl-CoA. This can involve upregulating fatty acid synthesis and introducing pathways for branched-chain fatty acid production. nih.gov These microbial cell factories can utilize renewable feedstocks, reducing the environmental impact of production. frontiersin.org
For applications in an ecological context, such as acting as a pest attractant or repellent in agriculture, the effective delivery of this compound is crucial. Controlled-release systems are being developed to protect the volatile ester from premature degradation and to ensure its release at a consistent, optimal rate over an extended period. Technologies such as encapsulation in polymeric matrices (e.g., ethylcellulose) or adsorption onto porous materials can be employed. colorcon.com The development of such formulations would enhance the efficacy and longevity of the compound in the field, reduce the required application frequency, and minimize potential non-target effects, aligning with the principles of sustainable agriculture.
Interdisciplinary Research in Chemical Ecology and Sustainable Chemistry
The unique properties of branched-chain esters like this compound place them at the intersection of chemical ecology and sustainable chemistry. Industrial interest in branched-chain fatty acids and their esters is driven by their superior performance characteristics, such as improved solubility, lower melting points, and enhanced thermal and oxidative stability compared to their linear counterparts. researchgate.net These properties make them valuable for creating biodegradable lubricants, advanced biofuels with better cold-flow properties, and specialty surfactants. nih.govresearchgate.net
The microbial production of this ester from renewable biomass is a prime example of sustainable chemistry in action. frontiersin.org In the realm of chemical ecology, many fatty acid esters serve as semiochemicals—pheromones or kairomones—that mediate interactions between organisms. Future interdisciplinary research will likely focus on identifying the specific ecological role of this compound, which could lead to its use as a highly specific, biodegradable pest management tool.
Integration with Omics Technologies for Pathway Elucidation
The biosynthesis and metabolic role of this compound and other fatty acid esters are complex processes involving multiple enzymes and regulatory networks. The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offers a powerful, systems-level approach to unravel these intricate pathways.
Metabolomics, in particular, is a key tool for this research. By providing a comprehensive snapshot of all metabolites in a biological system, it allows for the identification of precursors, intermediates, and downstream products related to this compound. Web-based platforms like MetaboAnalyst are instrumental in this area, offering sophisticated tools for statistical analysis, functional interpretation, and pathway analysis of metabolomics data. metaboanalyst.ca These platforms can integrate enrichment and pathway topology analysis to identify metabolic pathways that are significantly impacted by the presence or absence of this compound. metaboanalyst.ca For example, a metabolomics study might reveal correlations between the concentration of this ester and specific metabolic pathways, such as carbon metabolism or lipid metabolism, suggesting its role within those cellular processes. nih.gov
Multi-omics strategies, which combine data from transcriptomics, proteomics, and metabolomics, provide a more complete picture. mdpi.com For instance, a high concentration of this compound (metabolomics data) could be correlated with the increased expression of specific genes (transcriptomics data) and the abundance of corresponding enzymes (proteomics data) involved in fatty acid biosynthesis or esterification. This integrated approach helps to build comprehensive models of the compound's lifecycle within an organism, from genetic instruction to final metabolic function.
Future research will likely focus on leveraging these multi-omics datasets with machine learning and correlation-based strategies to create predictive models of metabolic networks. mdpi.com This will not only clarify the precise biosynthetic route of this compound in various organisms, such as flavor-producing yeasts in fermentation or pheromone-producing insects, but also uncover its broader biological significance and regulatory mechanisms.
Table 1: Application of Omics Technologies in the Study of Fatty Acid Esters
| Omics Technology | Application | Potential Insights for this compound |
|---|---|---|
| Metabolomics | Comprehensive profiling of all metabolites in a sample. | Identification of precursors and related metabolites; mapping its position in metabolic networks. nih.govnih.gov |
| Transcriptomics | Analysis of all RNA molecules (the transcriptome). | Identification of genes encoding enzymes involved in its biosynthesis and degradation. |
| Proteomics | Large-scale study of proteins (the proteome). | Quantification of key enzymes (e.g., synthetases, esterases) responsible for its formation and breakdown. |
| Multi-Omics Integration | Combined analysis of data from two or more omics levels. | Building a holistic model of its regulation, biosynthesis, and functional role in a biological system. mdpi.com |
Field-Based Studies and Environmental Monitoring Methodologies
As a volatile organic compound (VOC), this compound can be released into the environment from both natural and anthropogenic sources. Developing sensitive and reliable methodologies for its detection and quantification in various environmental matrices is a critical area of ongoing research.
Gas chromatography (GC) coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS) is the cornerstone for analyzing fatty acid esters. nih.govresearchgate.net GC-MS, in particular, offers high sensitivity and specificity, making it suitable for identifying the compound even in complex mixtures like air, water, or soil samples. researchgate.net Methodologies are continuously being refined to improve accuracy and lower detection limits. For instance, recent studies on similar long-chain fatty acid ethyl esters have focused on optimizing extraction techniques, such as magnetic solid-phase extraction, to enhance recovery and remove interfering substances from the sample matrix. sciopen.com
For field-based studies, the development of rapid and robust sample preparation techniques is paramount. The goal is to create methods that are not only precise in a laboratory setting but also practical for on-site environmental monitoring. This includes optimizing parameters such as solvent volumes, extraction times, and temperature to ensure maximum analyte recovery and stability. nih.gov
Future directions in environmental monitoring will likely involve the development of portable sensor technologies for real-time detection of VOCs like this compound. Furthermore, its presence could be investigated as a potential biomarker. For example, specific microbial volatile organic compounds (MVOCs) can indicate the presence of certain microorganisms, and this ester could be explored as a signature compound for particular microbial communities in soil or indoor environments. researchgate.netmatec-conferences.org
Table 2: Methodologies for Environmental Analysis of Fatty Acid Ethyl Esters
| Technique | Description | Relevance for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful analytical method that separates chemical compounds and identifies them based on their mass-to-charge ratio. researchgate.net | The standard for accurate quantification and confirmation of the compound in environmental samples. sciopen.com |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | A GC detector that is highly sensitive to organic, hydrocarbon-containing compounds. nih.gov | Useful for quantifying known concentrations of the ester, particularly when reference standards are available. researchgate.net |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is used to concentrate volatile and semi-volatile analytes from a sample. | Enables efficient on-site sampling and pre-concentration from air or water, increasing detection sensitivity. |
| Magnetic Solid-Phase Extraction (MSPE) | An extraction method using magnetic nanoparticles to adsorb target analytes, allowing for quick separation from the sample matrix. sciopen.com | Offers a rapid and efficient way to clean up complex samples like wastewater or industrial effluents before GC-MS analysis. sciopen.com |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying decanoic acid, 2-methyl-, ethyl ester in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Use a non-polar column (e.g., DB-5MS) for separation and derivatize the compound via trimethylsilylation (TMS) or methyl ester formation to reduce peak tailing. Quantify using internal standards such as methyl decanoate. Calibration curves should be validated with certified reference materials .
Q. What synthetic routes are available for laboratory-scale preparation of this compound?
- Methodological Answer : Synthesize via acid-catalyzed esterification of 2-methyl decanoic acid with ethanol. Use sulfuric acid as a catalyst under reflux, followed by purification via fractional distillation or silica gel chromatography. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to SDS guidelines: use nitrile gloves, fume hoods for vapor control, and avoid skin contact. Dispose of waste via approved hazardous waste streams (EWC codes 06 13 04* for halogenated solvents). Neutralize spills with inert adsorbents .
Advanced Research Questions
Q. How does this compound contribute to microbial detoxification mechanisms under ethanol stress?
- Methodological Answer : Study Saccharomyces cerevisiae strains with deletions in FAA1 (acyl-CoA synthetase) or EEB1 (acyltransferase) to assess esterification as a detox pathway. Perform transcriptome profiling under ethanol stress to identify upregulated genes (e.g., PDR12, TPO1) and validate via qPCR .
Q. What methodological challenges arise when differentiating positional isomers of decanoate esters in plant extracts?
- Methodological Answer : Employ high-resolution GC-MS with polar capillary columns (e.g., HP-INNOWax) to separate isomers. Cross-validate retention indices with spectral libraries (e.g., NIST) and confirm structures via nuclear magnetic resonance (NMR) for ambiguous peaks .
Q. How can contradictory chromatographic retention data for decanoic acid esters across studies be resolved?
- Methodological Answer : Standardize derivatization protocols (e.g., consistent use of TMS reagents) and document column specifications (e.g., phase polarity, dimensions). Report temperature gradients and use retention index databases (e.g., NIST Chemistry WebBook) for cross-study comparisons .
Q. What role does this compound play in the volatile organic compound (VOC) profiles of fermented beverages?
- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to profile VOCs. Quantify esters using deuterated internal standards (e.g., ethyl decanoate-d4) and correlate concentrations with sensory analysis across fermentation stages .
Q. How can oxidative stability studies of decanoic acid esters inform their use in lipid-based drug delivery systems?
- Methodological Answer : Conduct accelerated oxidation tests under controlled O₂ exposure. Monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to assess degradation kinetics. Pair with LC-MS to identify oxidation byproducts (e.g., short-chain aldehydes) .
Notes
- Data Validation : Cross-reference spectral libraries (e.g., NIST) and retention indices for compound identification .
- Contradiction Management : Replicate experimental conditions from conflicting studies to isolate variables (e.g., column type, derivatization method) .
- Biological Studies : Use knockout mutants and transcriptome data to validate detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
